5-PAHSA-d31
CAS No.:
Cat. No.: VC13596357
Molecular Formula: C34H66O4
Molecular Weight: 570.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C34H66O4 |
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Molecular Weight | 570.1 g/mol |
IUPAC Name | 5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)octadecanoic acid |
Standard InChI | InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,13D2,15D2,16D2,18D2,20D2,22D2,24D2,26D2,31D2 |
Standard InChI Key | QBGKCWKQYJQHJX-UKXJUSPKSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O |
SMILES | CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O |
Introduction
Chemical and Structural Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | ||
Molecular Weight | 570.1 g/mol | |
Deuterium Incorporation | ≥99% (d1–d31); ≤1% d0 | |
Solubility | 20 mg/mL in ethanol, 15 mg/mL in DMSO |
Structural Comparison with FAHFAs
5-PAHSA-d31 shares structural similarities with other FAHFAs but differs in the position of the hydroxyl group and isotopic labeling (Table 1) . These variations influence metabolic stability and analytical utility.
Compound | Structure | Unique Features |
---|---|---|
9-PAHSA | Hydroxyl at C9 of stearic acid | Altered receptor binding affinity |
10-PAHSA | Hydroxyl at C10 of stearic acid | Reduced anti-inflammatory effects |
Synthesis and Validation
Synthetic Route
The synthesis of 5-PAHSA-d31 involves a multi-step process:
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Grignard Reaction: Addition of a deuterated Grignard reagent to tetradecanal yields nonadec-1-en-6-ol .
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Esterification: The alcohol intermediate is converted to an ester using deuterated palmitic acid .
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Oxidation: Ozonolysis and subsequent oxidation with NaClO₂ generate the final product .
The process ensures ≥95% chemical purity, validated via nuclear magnetic resonance (NMR) spectroscopy .
Analytical Validation
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Purity Assessment: High-performance liquid chromatography (HPLC) confirms isotopic purity .
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Structural Confirmation: -NMR and -NMR spectra match theoretical predictions .
Applications in Metabolic Research
Quantification of Endogenous 5-PAHSA
5-PAHSA-d31 is indispensable in stable isotope dilution assays for measuring 5-PAHSA in tissues and serum. For example:
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Adipose Tissue Analysis: LC-MS/MS with 5-PAHSA-d31 revealed reduced 5-PAHSA levels in insulin-resistant humans .
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Pharmacokinetic Studies: Deuterium labeling tracks 5-PAHSA metabolism in murine models, showing a half-life of 4.2 hours .
Lipid Metabolism and Insulin Sensitivity
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Cold Exposure Studies: In mice, cold exposure increased 5-PAHSA levels in white adipose tissue (WAT), correlating with enhanced triacylglycerol (TAG)/fatty acid (FA) cycling . 5-PAHSA-d31 facilitated the discovery that TAG-bound PAHSAs act as a metabolite reservoir regulated by adipose triglyceride lipase (ATGL) .
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Glucose Utilization: 5-PAHSA primes adipocytes for glucose uptake via de novo lipogenesis (DNL), diverging from insulin’s mechanism (Figure 2) .
Neurological Effects in Diabetes
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Cognitive Function: In diabetic (DB/DB) mice, 5-PAHSA administration improved Y-maze performance by 40%, linked to reduced oxidative stress and mTOR pathway modulation .
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Autophagy Regulation: 5-PAHSA suppressed mTOR phosphorylation (Ser2448) by 35%, suggesting a role in mitigating diabetic neurodegeneration .
Research Limitations and Future Directions
While 5-PAHSA-d31 has advanced metabolic research, challenges persist:
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